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Abstract

Bavisant (JNJ-31001074) is a potent and selective histamine H3 receptor (H3R)
antagonist/inverse agonist that has been the subject of significant preclinical and clinical
investigation. This technical guide provides a comprehensive overview of Bavisant's chemical
structure, physicochemical properties, and its pharmacological profile. Detailed information on
its mechanism of action, binding affinities, and pharmacokinetic properties across different
species is presented. Furthermore, this guide outlines the experimental methodologies
employed in key studies to facilitate the replication and extension of research on this
compound.

Chemical Structure and Identifiers

Bavisant is a synthetic small molecule characterized by a central phenyl ring substituted with a
morpholinomethyl group and a cyclopropylpiperazinyl-methanone moiety.
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Identifier Value Source

(4-cyclopropylpiperazin-1-yl)-
IUPAC Name [4-(morpholin-4- --INVALID-LINK--
ylmethyl)phenyllmethanone

CAS Number 929622-08-2 --INVALID-LINK--
Molecular Formula C19H27N302 --INVALID-LINK--
Molecular Weight 329.44 g/mol --INVALID-LINK--

C1CC1N2CCN(CC2)C(=0)C3
SMILES ~-INVALID-LINK--
=CC=C(C=C3)CN4CCOCC4

InChl=1S/C19H27N302/c23-
19(22-9-7-21(8-10-22)18-5-6-

InChl 18)17-3-1-16(2-4-17)15-20-11-  --INVALID-LINK--
13-24-14-12-20/h1-4,18H,5-
15H2

Physiological Properties and Mechanism of Action

Bavisant acts as a high-affinity antagonist or inverse agonist at the histamine H3 receptor.[1]
The H3 receptor is a presynaptic autoreceptor and heteroreceptor primarily expressed in the
central nervous system. As an autoreceptor, it inhibits the synthesis and release of histamine.
As a heteroreceptor, it modulates the release of other key neurotransmitters, including
acetylcholine, norepinephrine, dopamine, and serotonin.

By blocking the constitutive activity of the H3 receptor, Bavisant disinhibits the release of these
neurotransmitters, leading to increased levels in the synaptic cleft. This neurochemical effect is
hypothesized to underlie its potential therapeutic benefits in promoting wakefulness and
enhancing cognitive functions.[1] Preclinical studies have demonstrated that Bavisant can
increase acetylcholine levels in the rat frontal cortex.

The signaling pathway of the histamine H3 receptor and the mechanism of action of Bavisant
are depicted below.
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Caption: Histamine H3 Receptor Signaling and Bavisant's Mechanism of Action.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Bavisant.

ble 1- In Vi indi ini

Assay

Parameter Species Receptor Value Source
Method
Radioligand
) ) ) o --INVALID-
pKi Human Histamine H3  8.27 Binding
LINK--
Assay
[3H]-
hERG astemizole --INVALID-
hERG IC50 Human >10 pM .
Channel competition LINK--

binding assay

Table 2: Preclinical Pharmacokinetics (Single Oral Dose)
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Dose Cmax

Species
(mglkg) (ng/mL)

Tmax (h) t1/2 (h) Source

Rat

Data not
sufficiently
detailed in
search

results

Dog

Data not
sufficiently
detailed in
search

results

ble 3: | kinetics (Single Oral Dose!

Dose Cmax Tmax (h) t1/2 (h) AUCinf Source
Dose- Dose- --INVALID-
10-30 mg _ 05-4 139-221 _
proportional proportional LINK--
Dose- Dose- --INVALID-
100-400 mg _ 05-4 13.9-22.1 ]
proportional proportional LINK--

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of

results.

Radioligand Binding Assay (General Protocol)

This protocol describes a typical radioligand binding assay to determine the affinity of a

compound for a specific receptor.

© 2025 BenchChem. All rights reserved.

4/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Membrane Preparation
(e.g., from cells expressing H3R)

!

Incubation
- Membranes
- Radioligand ([3H]-Na-methylhistamine)
- Bavisant (varying concentrations)

!

Separation of Bound and Free Ligand
(e.g., rapid filtration)

!

Quantification of Bound Radioactivity
(e.g., liquid scintillation counting)

!

Data Analysis
- Determine IC50
- Calculate Ki using Cheng-Prusoff equation

Click to download full resolution via product page
Caption: General workflow for a radioligand binding assay.
Methodology:

e Membrane Preparation: Cell membranes expressing the human histamine H3 receptor are
prepared from cultured cells (e.g., HEK293 or CHO cells) through homogenization and

centrifugation.

 Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]-N-alpha-
methylhistamine) is incubated with the cell membranes in the presence of varying
concentrations of the unlabeled test compound (Bavisant). A control group without the test
compound and a group with a high concentration of a known H3R ligand to determine non-
specific binding are also included.
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e Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which
traps the membranes with the bound radioligand while the unbound radioligand passes
through.

o Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid
scintillation counter.

o Data Analysis: The data are analyzed to generate a competition curve, from which the IC50
(the concentration of the test compound that inhibits 50% of the specific binding of the
radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the
test compound for the receptor, is then calculated from the IC50 value using the Cheng-
Prusoff equation.

GTPyS Functional Assay (General Protocol)

This assay measures the functional activity of a compound at a G-protein coupled receptor by
quantifying the binding of [35S]GTPyS to G-proteins upon receptor activation or inhibition.
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Caption: General workflow for a GTPyS functional assay.
Methodology:

 Membrane Preparation: Similar to the radioligand binding assay, cell membranes containing
the H3 receptor and associated G-proteins are prepared.

¢ Incubation: The membranes are incubated with [35S]GTPyYS, a non-hydrolyzable analog of
GTP, and GDP.

o To measure inverse agonism: The assay is performed in the presence of varying
concentrations of Bavisant to determine its ability to decrease the basal level of
[35S]GTPyYS binding due to the constitutive activity of the H3 receptor.
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o To measure antagonism: The assay is performed in the presence of a fixed concentration
of an H3R agonist (e.g., histamine or R-a-methylhistamine) and varying concentrations of
Bavisant to determine its ability to inhibit agonist-stimulated [35S]GTPyS binding.

e Separation and Quantification: The separation and quantification steps are similar to the
radioligand binding assay.

o Data Analysis: The data are used to generate concentration-response curves to determine
the EC50 for inverse agonist activity or the IC50 for antagonist activity.

In Vivo Microdialysis for Acetylcholine Release (General
Protocol)

This technique is used to measure the levels of neurotransmitters, such as acetylcholine, in the
extracellular fluid of specific brain regions in freely moving animals.
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Caption: General workflow for in vivo microdialysis.

Methodology:
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» Surgical Procedure: A microdialysis probe is stereotaxically implanted into the brain region of
interest (e.g., the prefrontal cortex) of an anesthetized rat.

o Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid
(aCSF) at a constant slow flow rate.

o Sample Collection: The aCSF exchanges with the extracellular fluid across the semi-
permeable membrane of the probe. The resulting dialysate, containing neurotransmitters and
other molecules from the extracellular space, is collected at regular intervals.

o Drug Administration: Bavisant is administered (e.g., via intraperitoneal injection or through
the microdialysis probe) to assess its effect on acetylcholine release.

o Neurochemical Analysis: The concentration of acetylcholine in the dialysate samples is
quantified using a highly sensitive analytical method, typically high-performance liquid
chromatography (HPLC) coupled with electrochemical detection.

Clinical Development and Outcomes

Bavisant has been investigated in several clinical trials for various indications, including
Attention Deficit Hyperactivity Disorder (ADHD), narcolepsy, and alcoholism.[2] Notably, a key
Phase 2 clinical trial in adults with ADHD did not demonstrate a statistically significant
improvement in symptoms compared to placebo.[3] This outcome led to the discontinuation of
its development for this indication.

Conclusion

Bavisant is a well-characterized, potent, and selective histamine H3 receptor
antagonist/inverse agonist. Its mechanism of action, involving the disinhibition of multiple
neurotransmitter systems, provided a strong rationale for its investigation in disorders of
wakefulness and cognition. While clinical trials for ADHD did not meet their primary endpoints,
the extensive preclinical and early clinical data available for Bavisant provide a valuable
resource for researchers in the field of neuroscience and drug development. The detailed
chemical, pharmacological, and methodological information presented in this guide serves as a
comprehensive reference for future studies exploring the therapeutic potential of H3 receptor
modulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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